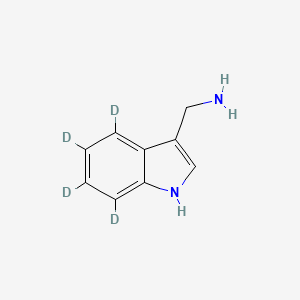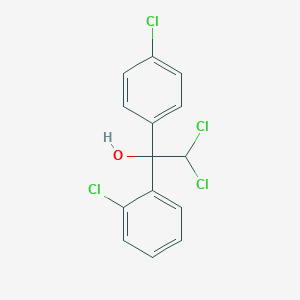
Hydroxy Mitotane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Mitotane is a derivative of Mitotane, a well-known adrenolytic agent used primarily in the treatment of adrenocortical carcinoma. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound. This modification can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Mitotane can be synthesized through the hydroxylation of Mitotane. The process typically involves the introduction of a hydroxyl group into the Mitotane molecule. This can be achieved using various hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as its laboratory synthesis but on a larger scale. The process would involve the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The scalability of the process would be a key consideration, along with the cost-effectiveness and environmental impact of the production methods.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Mitotane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Reversion to Mitotane.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Hydroxy Mitotane has several applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating adrenocortical carcinoma and other conditions.
Industry: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The exact mechanism of action of Hydroxy Mitotane is not fully understood. it is believed to exert its effects by modifying the peripheral metabolism of steroids and directly suppressing the adrenal cortex. The hydroxyl group may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy. The metabolic transformation to its active form is thought to occur via an enzyme system unique to adrenal cortex tissue .
Comparison with Similar Compounds
Hydroxy Mitotane can be compared with other hydroxylated derivatives of Mitotane and similar adrenolytic agents:
Mitotane: The parent compound, used primarily for adrenocortical carcinoma.
This compound: Distinguished by the presence of a hydroxyl group, potentially altering its pharmacokinetic properties.
Other Hydroxylated Derivatives: Similar compounds with hydroxyl groups at different positions, affecting their activity and efficacy.
This compound’s uniqueness lies in its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C14H10Cl4O |
|---|---|
Molecular Weight |
336.0 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-chlorophenyl)-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H10Cl4O/c15-10-7-5-9(6-8-10)14(19,13(17)18)11-3-1-2-4-12(11)16/h1-8,13,19H |
InChI Key |
AEXXEKDNQRPIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


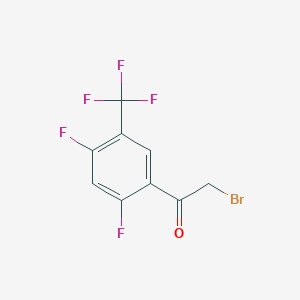
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
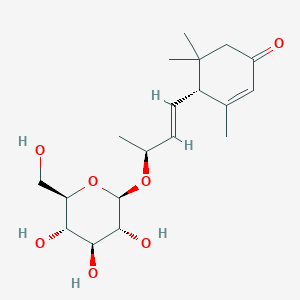
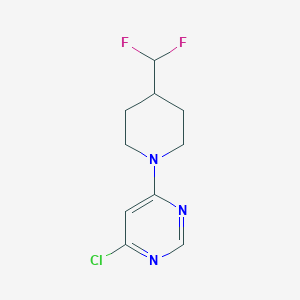
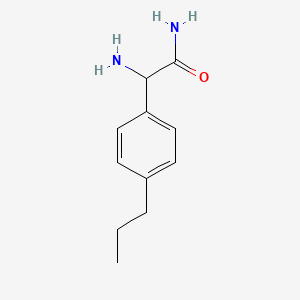

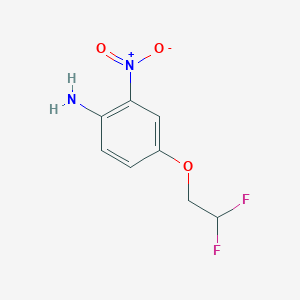
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
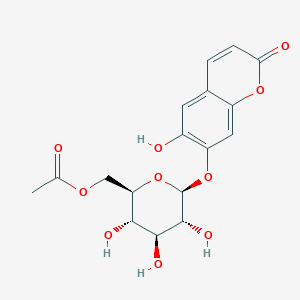
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
amino}butanoic acid](/img/structure/B13433266.png)
